Reduced Lipophilicity (XLogP3) of 5-methyl-2-morpholin-4-yl-1H-benzimidazole vs. 2-Methylbenzimidazole
The compound 5-methyl-2-morpholin-4-yl-1H-benzimidazole demonstrates significantly lower calculated lipophilicity (XLogP3 = 1.5) compared to the simpler benzimidazole analog 2-methylbenzimidazole (XLogP3 = 2.2) [1][2]. This 0.7 unit decrease in logP indicates enhanced hydrophilicity, a property largely attributed to the presence of the oxygen-containing morpholine ring.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | 2-Methylbenzimidazole (PubChem CID 11984) with XLogP3 = 2.2 |
| Quantified Difference | Δ = -0.7 |
| Conditions | Calculated property (PubChem, 2024 release) |
Why This Matters
Lower lipophilicity often correlates with improved aqueous solubility and altered membrane permeability, which are critical factors for in vitro assay reproducibility and in vivo pharmacokinetic behavior, guiding selection for specific experimental designs.
- [1] PubChem. (2024). 4-(6-methyl-1H-benzimidazol-2-yl)morpholine. PubChem Compound Summary for CID 5170500. National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). 2-Methylbenzimidazole. PubChem Compound Summary for CID 11984. National Center for Biotechnology Information. View Source
